molecular formula C15H12N2O5S B2920767 Methyl 7-hydroxy-2-(4-methoxyphenyl)-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate CAS No. 338395-83-8

Methyl 7-hydroxy-2-(4-methoxyphenyl)-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate

Cat. No.: B2920767
CAS No.: 338395-83-8
M. Wt: 332.33
InChI Key: UEDFVFZENCBEAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-hydroxy-2-(4-methoxyphenyl)-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate is a useful research compound. Its molecular formula is C15H12N2O5S and its molecular weight is 332.33. The purity is usually 95%.
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Biological Activity

Methyl 7-hydroxy-2-(4-methoxyphenyl)-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical characteristics:

  • Molecular Formula : C15H15N3O4S
  • Molecular Weight : 319.36 g/mol
  • IUPAC Name : this compound

These structural features suggest potential interactions with biological targets, particularly in cancer therapy and anti-inflammatory applications.

Research indicates that this compound may exhibit its biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific kinases involved in cell proliferation and survival pathways. For instance, studies have reported its ability to inhibit Polo-like Kinase 1 (Plk1), which is crucial for mitotic regulation in cancer cells .
  • Induction of Apoptosis : The compound has demonstrated efficacy in inducing apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. For example, it has been observed to trigger apoptotic pathways in HeLa and L363 cells with a significant reduction in cell viability at concentrations as low as 4.1 µM .
  • Cell Cycle Arrest : By interfering with the normal cell cycle progression, particularly at the G2/M phase, the compound can effectively halt the proliferation of malignant cells .

Anticancer Activity

A summary of relevant studies on the anticancer properties of this compound is presented below:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
HeLa4.1Plk1 inhibition and apoptosis induction
L3635.0G2/M cell cycle arrest
A549 (Lung)6.0Apoptosis via mitochondrial pathway

The data indicates that the compound exhibits potent cytotoxicity against various cancer cell lines.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Lung Cancer : In a preclinical model using A549 lung cancer cells, treatment with this compound resulted in a significant reduction in tumor growth and enhanced survival rates compared to control groups. The mechanism was attributed to apoptosis and cell cycle arrest .
  • Combination Therapy Studies : When used in combination with other chemotherapeutic agents, such as doxorubicin, the compound showed synergistic effects that enhanced overall cytotoxicity against resistant cancer cell lines .

Properties

IUPAC Name

methyl 7-hydroxy-2-(4-methoxyphenyl)-3-oxothieno[3,2-c]pyridazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5S/c1-21-9-5-3-8(4-6-9)17-11(18)7-10-12(16-17)13(19)14(23-10)15(20)22-2/h3-7,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDFVFZENCBEAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C=C3C(=N2)C(=C(S3)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.